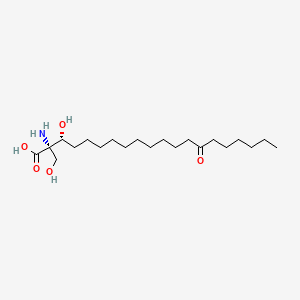
Mycestericin G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mycestericin G, also known as this compound, is a useful research compound. Its molecular formula is C21H41NO5 and its molecular weight is 387.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Immunosuppressive Properties
Mycestericin G has been identified as a potent immunosuppressant. It has demonstrated significant efficacy in suppressing lymphocyte proliferation, which is crucial for preventing transplant rejection and managing autoimmune diseases. In studies, mycestericins D, E, F, and G were shown to inhibit lymphocyte proliferation in mouse allogeneic mixed lymphocyte reactions, making them comparable to established immunosuppressants like cyclosporine A .
Cancer Therapeutics
Research indicates that this compound may have chemotherapeutic potential. The compound is structurally related to sphingosine analogs, which are known to influence cell survival and division—key factors in cancer progression. This compound's ability to modulate sphingolipid biosynthesis suggests it could be used in developing treatments for various cancers . Additionally, its immunosuppressive properties might help manage immune responses during cancer therapies.
Synthesis and Derivatization
Recent advancements in synthetic methodologies have enabled the streamlined synthesis of this compound. A notable approach involves a highly stereoselective nitroso-ene cyclization process, allowing for efficient production of this compound with potential for further structural modifications to enhance its therapeutic properties . This synthetic versatility opens avenues for creating derivatives that may exhibit improved efficacy or reduced toxicity.
Table 1: Summary of Key Research Findings on this compound
Eigenschaften
CAS-Nummer |
172519-49-2 |
|---|---|
Molekularformel |
C21H41NO5 |
Molekulargewicht |
387.6 g/mol |
IUPAC-Name |
(2S,3R)-2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxoicosanoic acid |
InChI |
InChI=1S/C21H41NO5/c1-2-3-4-11-14-18(24)15-12-9-7-5-6-8-10-13-16-19(25)21(22,17-23)20(26)27/h19,23,25H,2-17,22H2,1H3,(H,26,27)/t19-,21+/m1/s1 |
InChI-Schlüssel |
JVVUMRUWQBAVNC-CTNGQTDRSA-N |
SMILES |
CCCCCCC(=O)CCCCCCCCCCC(C(CO)(C(=O)O)N)O |
Isomerische SMILES |
CCCCCCC(=O)CCCCCCCCCC[C@H]([C@@](CO)(C(=O)O)N)O |
Kanonische SMILES |
CCCCCCC(=O)CCCCCCCCCCC(C(CO)(C(=O)O)N)O |
Synonyme |
mycestericin F mycestericin G |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















